![molecular formula C12H16FN B1446708 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine CAS No. 1782711-41-4](/img/structure/B1446708.png)
4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine
Overview
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring . For instance, the polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate, a related compound, were studied using various techniques .Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis often explores the development of novel compounds with potential applications in drug design and material science. For instance, advancements in the synthesis of fluorinated compounds, such as fluorobiphenyls, underscore the importance of fluorine in medicinal chemistry due to its influence on the physical, chemical, and biological properties of molecules. Fluoroalkylation reactions, a key area of interest, have been developed to incorporate fluorinated groups into target molecules efficiently, highlighting a potential application area for compounds like 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine in facilitating such reactions under environmentally friendly conditions (Song et al., 2018).
Materials Science
In materials science, fluorophores play a crucial role in the development of chemosensors, with applications ranging from metal ion detection to biological sensing. The research on fluorescent chemosensors based on specific fluorophoric platforms, such as BODIPY, demonstrates the relevance of fluorinated compounds in creating sensitive and selective detection systems for various analytes (Roy, 2021). This suggests a potential avenue for the application of 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine in the design and synthesis of new fluorescent materials.
Biomedical Research
In the biomedical field, fluorinated compounds have been explored for their applications in imaging and diagnostics. For example, PET imaging using fluorinated radioligands has become a vital tool in the diagnosis and study of diseases such as Alzheimer's (Nordberg, 2007). This underscores the potential of fluorinated compounds, including those structurally related to 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine, in developing novel diagnostic tools.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXXAGPKVUFUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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